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molecular formula C10H13N3O2 B8561267 6-(Cyclopentylamino)pyrimidine-4-carboxylic acid

6-(Cyclopentylamino)pyrimidine-4-carboxylic acid

Cat. No. B8561267
M. Wt: 207.23 g/mol
InChI Key: PQUXDNVBOLAISR-UHFFFAOYSA-N
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Patent
US09150519B2

Procedure details

A mixture of methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate (Intermediate 2, 2.00 g; 7.82 mmol; 1.00 eq.), palladium on charcoal (750 mg) and triethylamine (3.27 mL; 23.5 mmol) in EtOH (200 mL) was stirred under an atmosphere of hydrogen for 2 hours. After 2 hours the reaction mixture was filtered on celite and evaporated to give a mixture of methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate. The crude mixture was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 120 mL) and treated with an aqueous solution of lithium hydroxide (1N, 23.5 mL, 23.5 mmol). The reaction mixture was stirred at RT for 60 minutes. Water was added (50 mL) and the aqueous layer was washed with DCM (30 mL). The aqueous layer was acidified to pH 5 by addition of an HCl solution (1N). The aqueous layer was evaporated in vacuo to reduce the volume by 30-50%. The resulting white solid was filtered to afford the title compound as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
750 mg
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF EtOH H2O
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
23.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([NH:12][CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16]C2)[N:3]=1.C(N(CC)CC)C.C1(NC2N=CN=C(C(OC)=O)C=2)CCCC1.C1(NC2N=CN=C(C(OCC)=O)C=2)CCCC1.[OH-].[Li+]>[Pd].CCO.C1COCC1.CCO.O.O>[CH:13]1([NH:12][C:4]2[N:3]=[CH:2][N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=2)[CH2:14][CH2:18][CH2:17][CH2:16]1 |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)NCC1CCCC1
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)NCC1CCCC1
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Three
Name
methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)NC1=CC(=NC=N1)C(=O)OC
Name
ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)NC1=CC(=NC=N1)C(=O)OCC
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
THF EtOH H2O
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1.CCO.O
Step Five
Name
Quantity
23.5 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hours the reaction mixture was filtered on celite
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 60 minutes
Duration
60 min
WASH
Type
WASH
Details
the aqueous layer was washed with DCM (30 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH 5 by addition of an HCl solution (1N)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)NC1=CC(=NC=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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